Cas no 924869-07-8 (2-Hydrazino-1,3-benzothiazole-6-carbohydrazide)

2-Hydrazino-1,3-benzothiazole-6-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2-肼基-1,3-苯并噻唑-6-卡巴肼
- 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
- 2-Hydrazinylbenzo[d]thiazole-6-carbohydrazide
- 2-hydrazinyl-1,3-benzothiazole-6-carbohydrazide
- BBL000406
- STK802940
- BB 0256443
- A909924
- 6-benzothiazolecarboxylic acid, 2-hydrazino-, hydrazide
- 7FU
- 924869-07-8
- CS-0314424
- DA-0925
- AKOS000114041
- CHEMBL3092385
- MFCD08444017
- ALBB-026808
-
- MDL: MFCD08444017
- Inchi: 1S/C8H9N5OS/c9-12-7(14)4-1-2-5-6(3-4)15-8(11-5)13-10/h1-3H,9-10H2,(H,11,13)(H,12,14)
- InChI Key: JTWKTGKIUURTLG-UHFFFAOYSA-N
- SMILES: S1C(N([H])N([H])[H])=NC2C([H])=C([H])C(C(N([H])N([H])[H])=O)=C([H])C1=2
Computed Properties
- Exact Mass: 223.05278110Da
- Monoisotopic Mass: 223.05278110Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 134
- XLogP3: 0.5
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB258084-1 g |
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, 95%; . |
924869-07-8 | 95% | 1g |
€478.80 | 2023-04-27 | |
TRC | H251555-500mg |
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide |
924869-07-8 | 500mg |
$ 750.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385094-1g |
2-Hydrazinylbenzo[d]thiazole-6-carbohydrazide |
924869-07-8 | 95+% | 1g |
¥6168.00 | 2024-04-25 | |
abcr | AB258084-5g |
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, 95%; . |
924869-07-8 | 95% | 5g |
€1349.00 | 2025-02-13 | |
A2B Chem LLC | AI61854-25g |
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide |
924869-07-8 | >95% | 25g |
$4948.00 | 2023-12-29 | |
Chemenu | CM309766-1g |
2-Hydrazinylbenzo[d]thiazole-6-carbohydrazide |
924869-07-8 | 95% | 1g |
$*** | 2023-05-29 | |
abcr | AB258084-5 g |
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, 95%; . |
924869-07-8 | 95% | 5g |
€1349.00 | 2023-04-27 | |
TRC | H251555-250mg |
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide |
924869-07-8 | 250mg |
$ 470.00 | 2022-06-04 | ||
TRC | H251555-100mg |
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide |
924869-07-8 | 100mg |
$ 230.00 | 2022-06-04 | ||
abcr | AB258084-1g |
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, 95%; . |
924869-07-8 | 95% | 1g |
€478.80 | 2025-02-13 |
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide Related Literature
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Additional information on 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide
Introduction to 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide (CAS No. 924869-07-8)
2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, identified by the CAS number 924869-07-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-hydrazino-1,3-benzothiazole-6-carbohydrazide, particularly the presence of hydrazino and carbohydrazide functional groups, make it a promising candidate for further exploration in drug discovery and development.
The benzothiazole core is a well-studied scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The introduction of additional functional groups such as hydrazino and carbohydrazide can modulate the biological activity of the molecule, leading to novel therapeutic agents with enhanced efficacy and reduced side effects. Recent studies have highlighted the importance of benzothiazole derivatives in developing next-generation drugs due to their ability to interact with biological targets in multiple ways.
In the context of contemporary pharmaceutical research, 2-hydrazino-1,3-benzothiazole-6-carbohydrazide has been investigated for its potential role in modulating enzyme activity and inhibiting pathological pathways associated with various diseases. The hydrazino group, in particular, is known for its ability to form coordinate bonds with metal ions, which can be exploited in designing metal-based therapeutics. Additionally, the carbohydrazide moiety can participate in hydrogen bonding interactions, enhancing the binding affinity of the compound to its target proteins.
One of the most compelling aspects of 2-hydrazino-1,3-benzothiazole-6-carbohydrazide is its versatility in chemical modification. Researchers have leveraged this flexibility to synthesize a series of derivatives with tailored properties for specific therapeutic applications. For instance, modifications at the 2-position (hydrazino group) have been shown to enhance antimicrobial activity against resistant strains of bacteria, while alterations at the 6-position (carbohydrazide group) have improved solubility and bioavailability.
The synthesis of 2-hydrazino-1,3-benzothiazole-6-carbohydrazide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the benzothiazole core efficiently. These techniques not only improve the scalability of production but also allow for greater customization of the molecule's structure.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-hydrazino-1,3-benzothiazole-6-carbohydrazide. Molecular modeling studies have been instrumental in predicting binding affinities and identifying optimal drug-like properties early in the design phase. This approach has significantly reduced the time and cost associated with traditional trial-and-error screening methods.
The pharmacological profile of 2-hydrazino-1,3-benzothiazole-6-carbohydrazide has been extensively evaluated through both in vitro and in vivo studies. Initial findings suggest that this compound exhibits potent inhibitory effects on several key enzymes implicated in inflammation and cancer progression. For example, it has shown promising activity against cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis and play a crucial role in pain and inflammation.
Moreover, preclinical studies have demonstrated that 2-hydrazino-1,3-benzothiazole-6-carbohydrazide can modulate signaling pathways associated with tumor growth and metastasis. By targeting specific molecular mechanisms, this compound may offer a novel therapeutic strategy for combating various forms of cancer. The ability to selectively inhibit these pathways while minimizing off-target effects is a critical factor that makes this molecule an attractive candidate for further development.
The potential therapeutic applications of 2-hydrazino-1,3-benzothiazole-6-carbohydrazide extend beyond oncology. Researchers are exploring its efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to inhibit key pro-inflammatory cytokines has sparked interest in its use as an anti-inflammatory agent. Additionally, its interaction with metal ions suggests possible applications in treating metalloproteinase-related disorders.
As part of ongoing research efforts, synthetic chemists are continuously refining synthetic routes to improve the accessibility and cost-effectiveness of 2-hydrazino-1,3-benzothiazole-6-carbohydrazide. New methodologies are being developed to enhance yield while reducing environmental impact through greener chemistry principles. These innovations are essential for ensuring sustainable production practices that align with global efforts toward environmental responsibility.
The future prospects for 2-hydrazino-1,3-benzothiazole-6-carbohydразиде are bright given its multifaceted biological activities and structural versatility. Continued investigation into its mechanisms of action will provide valuable insights into potential therapeutic uses across multiple disease areas. As research progresses from preclinical stages to clinical trials, this compound holds promise as a next-generation therapeutic agent capable of addressing unmet medical needs.
924869-07-8 (2-Hydrazino-1,3-benzothiazole-6-carbohydrazide) Related Products
- 1536014-10-4(2-(2-hydroxyphenyl)ethanethioamide)
- 462094-45-7(2-(2-oxo-2H-chromen-4-yl)oxyacetic acid)
- 62596-04-7(5,5-dimethylazepan-2-one)
- 2171252-45-0(4-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid)
- 2034324-35-9(1-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-3-ethylurea)
- 1346686-85-8(6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde)
- 1961305-60-1(3-Hydroxy-1-(3-hydroxy-2-methoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone)
- 2137141-92-3((1R)-1-(7-bromo-1-benzofuran-2-yl)butan-1-amine)
- 194943-48-1(1-2-(2,4,6-trimethylphenyl)ethylpiperazine)
- 2228297-81-0(O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine)
